

Meletimide as a chemical tool for studying protein function

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Compound of Interest

Compound Name: Meletimide
CAS No.: 14745-50-7
Cat. No.: B079972

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Application Note: **Meletimide** as a Chemical Tool for Studying Protein Function

Executive Summary

Meletimide is a synthetic small molecule belonging to the glutarimide class, structurally related to benzetimide.^{[1][2]} Historically characterized as a potent, stereoselective muscarinic acetylcholine receptor (mAChR) antagonist, it serves as a valuable chemical tool for dissecting parasympathetic signaling pathways.^{[1][2]}

In modern chemical biology, **Meletimide**'s structure—featuring a piperidine-2,6-dione (glutarimide) moiety—is of renewed interest.^{[1][2]} This moiety is the critical pharmacophore required for binding to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex.^{[1][2][3]} Consequently, **Meletimide** represents a dual-utility probe: primarily as a tool for blocking muscarinic signaling and secondarily as a structural template for studying glutarimide-protein interactions in the context of targeted protein degradation (TPD).^[1]

Chemical Biology Profile

- Chemical Name: 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione
- Mechanism of Action:

- Primary: Competitive antagonism of Muscarinic Acetylcholine Receptors (mAChRs), specifically exhibiting high affinity for M3 and M1 subtypes involved in smooth muscle contraction and glandular secretion.[1]
- Structural Relevance: The presence of the glutarimide ring allows for potential interrogation of the Cereblon (CRBN) thalidomide-binding domain (TBD), serving as a scaffold for structure-activity relationship (SAR) studies in molecular glue design.[1]

Key Applications

Application Area	Utility Description
Receptor Pharmacology	Characterization of mAChR subtypes (M1–M5) and determination of ligand dissociation kinetics.
Signal Transduction	Inhibition of Gq-coupled signaling cascades (PLC/IP3/Ca ²⁺) to validate pathway dependency in cellular assays.
Structural Biology	Use as a "glutarimide-containing" control to study the specificity of the Cereblon E3 ligase pocket (comparing phthalimide vs. phenyl-piperidine scaffolds).
In Vivo Physiology	Probing parasympathetic regulation of secretions (salivation, lacrimation) and gastrointestinal motility.[1]

Detailed Protocols

Protocol A: Competitive Radioligand Binding Assay (mAChR Affinity)

Objective: To determine the binding affinity (

) of **Meletimide** for muscarinic receptors using a membrane preparation.

Materials:

- Source: CHO-K1 cells stably expressing human M3 muscarinic receptors.

- Radioligand:
 - N-Methylscopolamine (
 - NMS) (Specific Activity: ~80 Ci/mmol).
- Competitor: **Meletimide** (10 mM stock in DMSO).[2]
- Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.[1][2]

Step-by-Step Workflow:

- Membrane Preparation: Harvest CHO-K1 cells, homogenize in ice-cold Assay Buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of ~5–10 μ g/well .
- Plate Setup: Use a 96-well polypropylene plate.
 - Total Binding: Membrane +
-NMS (0.2 nM final).
 - Non-Specific Binding (NSB): Membrane +
-NMS + Atropine (1 μ M excess).
 - Experimental: Membrane +
-NMS + **Meletimide** (serial dilution:
M to
M).
- Incubation: Incubate plates for 60 minutes at 25°C to reach equilibrium.
 - Note: **Meletimide** exhibits slow dissociation kinetics; ensure sufficient equilibration time.[2]

- Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.[2]
- Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM).
- Analysis: Fit data to a one-site competition model to derive

and calculate

using the Cheng-Prusoff equation.

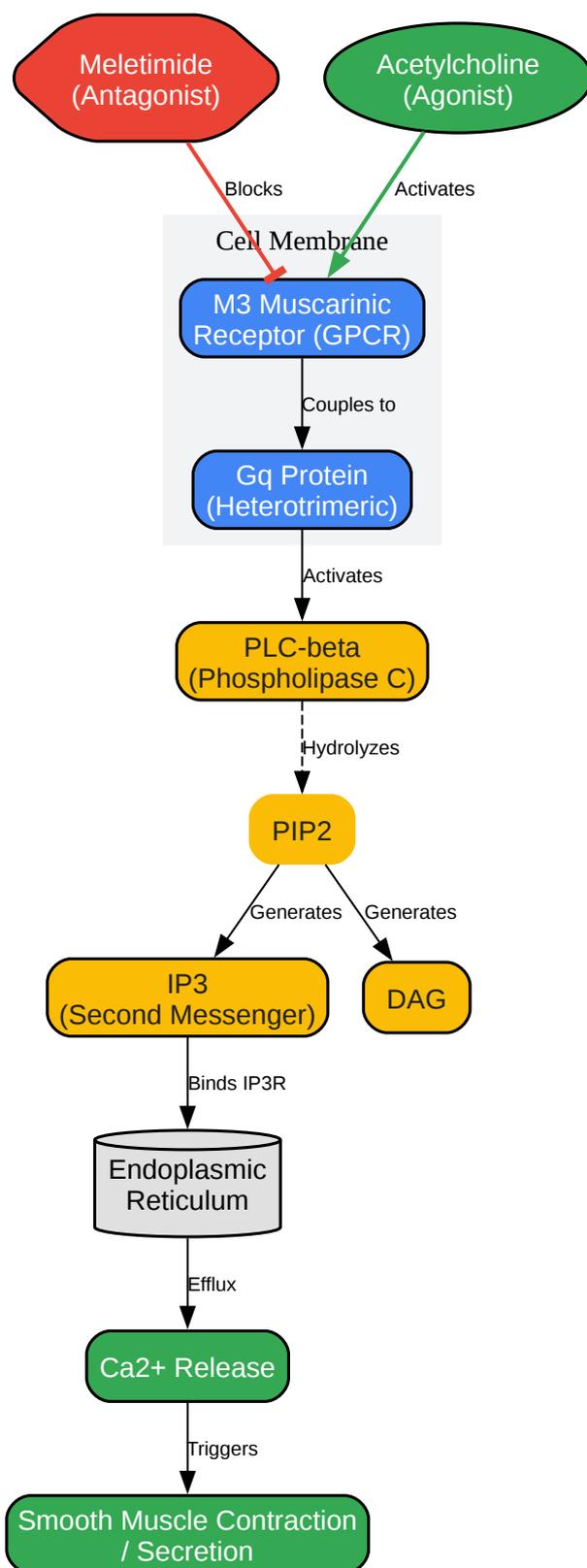
Protocol B: Functional Antagonism (Calcium Flux Assay)

Objective: To validate **Meletimide** as a functional inhibitor of Gq-coupled signaling.

- Seeding: Plate cells expressing M3 receptors in black-walled 96-well plates (50,000 cells/well). Incubate overnight.
- Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in Tyrode's buffer + Probenecid (2.5 mM) for 45 min at 37°C.
- Pre-treatment: Add **Meletimide** (various concentrations) and incubate for 15 minutes.
- Agonist Challenge: Inject Carbachol (concentration) using an automated fluidics reader (e.g., FLIPR).
- Readout: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) over 120 seconds.
- Result: **Meletimide** should dose-dependently suppress the Carbachol-induced calcium peak.

Pathway Visualization

The following diagram illustrates the Gq-protein coupled signaling pathway activated by Muscarinic receptors and the specific blockade point of **Meletimide**.[\[1\]](#)



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Caption: **Meletimide** acts as a competitive antagonist at the M3 receptor, preventing Gq activation, PLC-mediated PIP2 hydrolysis, and subsequent Calcium release.[1][2]

Scientific Commentary & Troubleshooting

Stereoselectivity: **Meletimide**, like its parent compound Benzetimide, possesses a chiral center.[1][2] Researchers should be aware that the (+)-isomer (Dexetimide) is typically the active anticholinergic species, while the (-)-isomer (Levetimide) is often used as an inactive control to verify specific binding.[1] When using racemic **Meletimide**, the observed affinity is an average of the enantiomers.[1]

The "Glutarimide" Connection (Cereblon): While **Meletimide** is classically defined by its muscarinic activity, its 3-phenylpiperidine-2,6-dione core is structurally homologous to Glutethimide and Thalidomide.[1][2]

- Precaution: When using **Meletimide** in phenotypic screens (especially in myeloma or immune cells), be aware of potential off-target binding to Cereblon (CRBN).[1]
- Opportunity: **Meletimide** can serve as a unique chemical scaffold to study how modifications to the "phthalimide" region of IMiDs affect CRBN recruitment, as **Meletimide** lacks the phthalimide ring entirely, replacing it with a benzyl-piperidine moiety.[1][2]

Solubility: **Meletimide** is lipophilic.[2][4] Dissolve in 100% DMSO to create a stock solution (10–50 mM). Ensure final DMSO concentration in cellular assays is <0.1% to avoid solvent toxicity.[2]

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